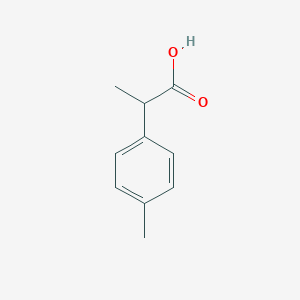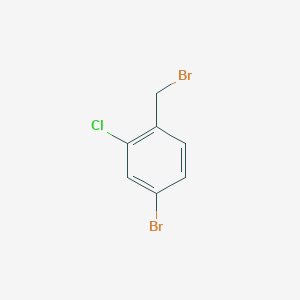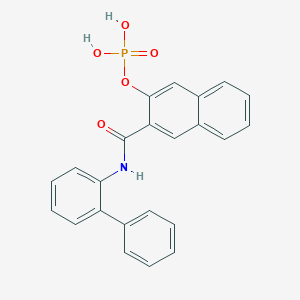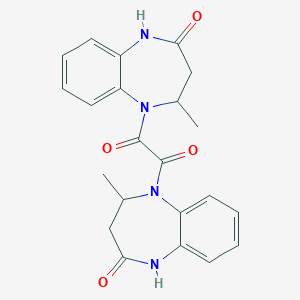![molecular formula C16H18F2O4 B130814 Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate CAS No. 159276-62-7](/img/structure/B130814.png)
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is a chemical compound used in scientific research. It has diverse applications, including drug discovery, organic synthesis, and material science. The molecular formula is C16H18F2O4 .
Molecular Structure Analysis
The molecular structure of Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is complex, with a molecular formula of C16H18F2O4 . The average mass is 312.309 Da, and the monoisotopic mass is 312.117310 Da .Applications De Recherche Scientifique
Synthesis and Chemistry
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate has been explored in various synthetic processes and chemical reactions. For instance:
Synthesis of Antifungal Compounds : Chen et al. (2015) developed a concise process for synthesizing 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, an intermediate for Posaconazole, an antifungal drug. The process involved C-alkylation of diethyl malonate with 2,3-dichloropropene, followed by reduction and acylation steps (Chen, Huang, Zhao, & Li, 2015).
Hydrolysis Challenges : Taydakov and Kiskin (2020) conducted a study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, closely related to diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate. They discovered that hydrolysis did not yield the expected 2-(perfluorophenyl)malonic acid, suggesting complexities in manipulating such compounds (Taydakov & Kiskin, 2020).
One-Pot Synthesis Techniques : Aly et al. (2018) demonstrated the efficient one-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates using diethyl malonate and aromatic amines. This study highlights the versatility of diethyl malonate in facilitating complex organic reactions (Aly et al., 2018).
Application in Drug Development
Diethyl malonate derivatives have been instrumental in developing intermediates for various drugs:
- Small Molecule Anticancer Drugs : Xiong et al. (2018) explored the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing carboxylic acid. It serves as an important intermediate in small molecule anticancer drugs, demonstrating the potential of diethyl malonate derivatives in cancer treatment (Xiong et al., 2018).
Propriétés
Numéro CAS |
159276-62-7 |
|---|---|
Nom du produit |
Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate |
Formule moléculaire |
C16H18F2O4 |
Poids moléculaire |
312.31 g/mol |
Nom IUPAC |
diethyl 2-[2-(2,4-difluorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C16H18F2O4/c1-4-21-15(19)13(16(20)22-5-2)8-10(3)12-7-6-11(17)9-14(12)18/h6-7,9,13H,3-5,8H2,1-2H3 |
Clé InChI |
ICXSWEPRNMGYGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC |
Autres numéros CAS |
159276-62-7 |
Synonymes |
2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]propanedioic Acid 1,3-Diethyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



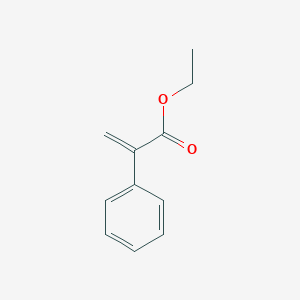
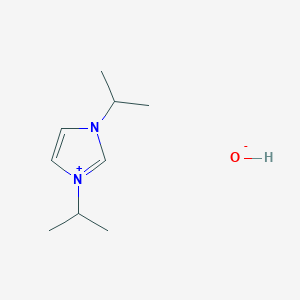
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
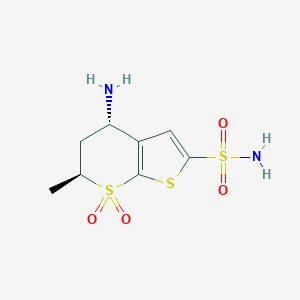
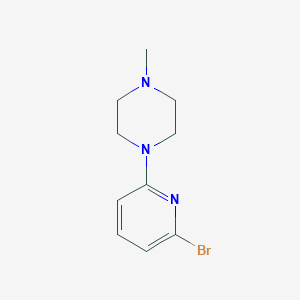
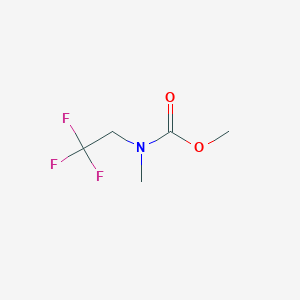
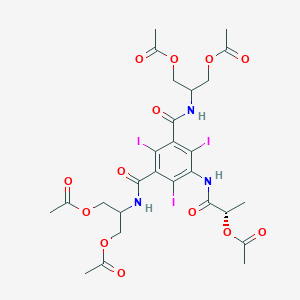
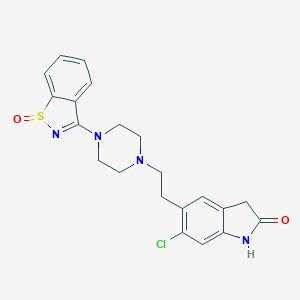
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
